![molecular formula C17H19Cl2NO2 B14161558 2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) CAS No. 3534-82-5](/img/structure/B14161558.png)
2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) is a chemical compound with the molecular formula C₁₇H₁₉Cl₂NO₂ and a molecular weight of 340.249 g/mol . It is known for its unique structure, which includes two 4-chloro-6-methylphenol groups linked by a methylimino bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) typically involves the reaction of 4-chloro-6-methylphenol with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) can be compared with other similar compounds such as:
2,2’-[(Methylimino)dimethanediyl]bis(6-methylphenol): This compound has a similar structure but lacks the chlorine atoms, which may result in different chemical and biological properties.
Bisphenol A: Although structurally different, bisphenol A is another phenolic compound used in various applications, and comparing their properties can highlight the unique aspects of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol).
Propiedades
Número CAS |
3534-82-5 |
|---|---|
Fórmula molecular |
C17H19Cl2NO2 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
4-chloro-2-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol |
InChI |
InChI=1S/C17H19Cl2NO2/c1-10-4-14(18)6-12(16(10)21)8-20(3)9-13-7-15(19)5-11(2)17(13)22/h4-7,21-22H,8-9H2,1-3H3 |
Clave InChI |
DBBYXNQYGOLGJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


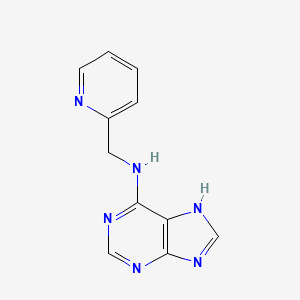


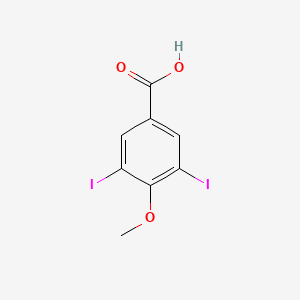
![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
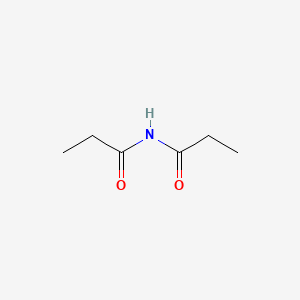
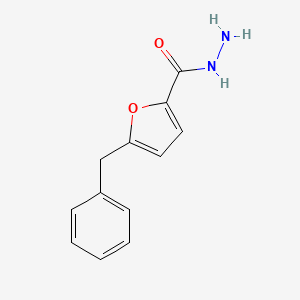
![Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14161529.png)
![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline](/img/structure/B14161536.png)
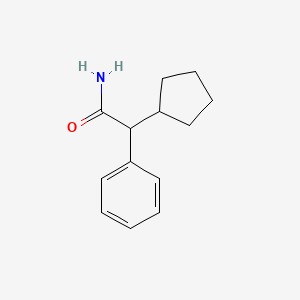
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)
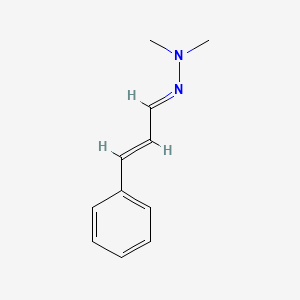
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)
